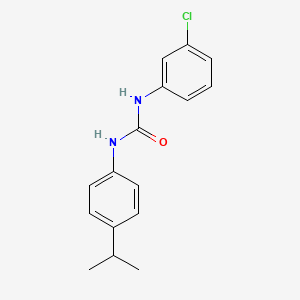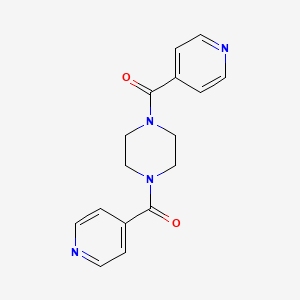
2-(4-chloro-3-methylphenoxy)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-mesitylacetamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.1182566 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electropolymerization for Sensing Applications
The study by Kiss et al. (2022) explores the anodic polymerization of phenylphenol isomers in methyl isobutyl ketone and mesityl oxide. This research highlights the importance of the carbon–carbon double bond in mesityl oxide for forming polymers used in electrochemical sensing. The incorporation of a cavitand into the polymers enhances the selectivity and sensitivity towards phenols in organic solvents, excluding aqueous conditions due to high hydrophobicity. This application demonstrates the potential of polymerization processes in creating sensitive and selective sensors for organic compounds (Kiss et al., 2022).
Electrochemical Sensors for Water Pollutants
Karimi-Maleh et al. (2019) developed a voltammetric sensor for detecting 2-phenylphenol, a water pollutant, using a composite of Fe3O4 nanoparticles and ionic liquid. This sensor showcases the ability to differentiate between 2-phenylphenol and 4-chlorophenol, offering a solution for simultaneous determination of these contaminants in water. This research illustrates the use of electrochemical sensors in environmental monitoring, specifically for the detection of phenolic compounds in various water sources (Karimi-Maleh et al., 2019).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) investigated a series of 2-(aryloxy)-2-methylpropionic acids for their potential to decrease the oxygen affinity of human hemoglobin A, which could have significant implications in medical research areas such as ischemia, stroke, and tumor radiotherapy. This study demonstrates the potential of chemical compounds in modulating biological properties for therapeutic applications, highlighting the diverse utility of chemical research in addressing complex biological challenges (Randad et al., 1991).
Analytical Methods for Herbicide Detection
Wintersteiger et al. (1999) developed a highly selective and sensitive method using high-performance liquid chromatography (HPLC) combined with electrochemical detection for determining trace levels of chlorophenoxy acids, a class of pesticides, in ground and drinking water. This method underscores the importance of analytical chemistry in environmental monitoring, ensuring the safety and quality of water by detecting toxic compounds at trace levels (Wintersteiger et al., 1999).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-7-13(3)18(14(4)8-11)20-17(21)10-22-15-5-6-16(19)12(2)9-15/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHJUBCLLIFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)
![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)
![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)
![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)


![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)
![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
